2-(3-Methoxyphenyl)-N,N-dimethylacetamide synthesis protocol
2-(3-Methoxyphenyl)-N,N-dimethylacetamide synthesis protocol
An In-depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide
Authored by a Senior Application Scientist
This guide provides a comprehensive, field-proven protocol for the synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide, a valuable compound in medicinal chemistry and organic synthesis. The methodology detailed herein is grounded in established chemical principles, emphasizing safety, efficiency, and reproducibility. This document is intended for researchers, chemists, and drug development professionals with a working knowledge of synthetic organic chemistry laboratory techniques.
Strategic Overview: A Two-Step Approach to Amide Synthesis
The synthesis of N,N-disubstituted amides from their corresponding carboxylic acids is a cornerstone reaction in organic synthesis. Direct condensation of a carboxylic acid and a secondary amine is often challenging due to the acid-base reaction that forms a stable ammonium carboxylate salt, which requires harsh conditions to dehydrate.
A more robust and widely adopted strategy involves the activation of the carboxylic acid. This is typically achieved by converting it into a more reactive acylating agent, such as an acyl chloride.[1] The resulting acyl chloride is a highly electrophilic species that readily reacts with nucleophilic amines under mild conditions to form the desired amide with high yield and purity.[2]
Our synthetic pathway is therefore a logical two-step process:
-
Activation: Conversion of the commercially available 2-(3-methoxyphenyl)acetic acid into its highly reactive intermediate, 2-(3-methoxyphenyl)acetyl chloride, using thionyl chloride (SOCl₂).
-
Amination: Nucleophilic acyl substitution of the acyl chloride with dimethylamine to yield the target product, 2-(3-methoxyphenyl)-N,N-dimethylacetamide.
This approach is selected for its high efficiency, the straightforward nature of the reaction workup—driven by the formation of gaseous byproducts (SO₂ and HCl)—and its scalability.[3][4]
Caption: High-level synthetic workflow.
Mechanistic Rationale
The efficacy of this synthetic route hinges on the nucleophilic acyl substitution mechanism.
-
Acyl Chloride Formation: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. The subsequent collapse of this intermediate, driven by the release of stable gaseous sulfur dioxide and hydrogen chloride, yields the highly electrophilic acyl chloride.
-
Amide Formation: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A second equivalent of dimethylamine acts as a base to neutralize the hydrogen chloride generated in the reaction, forming dimethylammonium chloride salt.[5]
Caption: Simplified reaction mechanism overview.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials. All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Equipment
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Key Properties |
| 2-(3-Methoxyphenyl)acetic acid | 1798-09-0 | 166.17 | White crystalline powder[6] |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | Corrosive, reacts with water[7] |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Volatile solvent |
| Dimethylamine (2.0 M solution in THF) | 124-40-3 | 45.08 | Flammable, corrosive |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | Basic solution for workup |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | Used for washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
Equipment:
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
Step-by-Step Procedure
Part A: Synthesis of 2-(3-methoxyphenyl)acetyl chloride
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-methoxyphenyl)acetic acid (16.6 g, 100 mmol).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture to dissolve the solid.
-
Reagent Addition: Carefully add thionyl chloride (11.0 mL, 150 mmol, 1.5 eq.) to the solution dropwise at room temperature over 15 minutes. Caution: Gas evolution (HCl, SO₂) will occur. Ensure the setup is in a well-ventilated fume hood.[8]
-
Reaction: Heat the mixture to a gentle reflux (approx. 40 °C) and maintain for 2 hours. The reaction progress can be monitored by observing the cessation of gas evolution.
-
Concentration: After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-(3-methoxyphenyl)acetyl chloride (a yellow to brown oil) is used directly in the next step without further purification.
Part B: Synthesis of 2-(3-Methoxyphenyl)-N,N-dimethylacetamide
-
Setup: Dissolve the crude acyl chloride from Part A in 100 mL of anhydrous DCM in a 500 mL round-bottom flask. Cool the flask to 0 °C using an ice-water bath.
-
Amine Addition: Slowly add dimethylamine solution (2.0 M in THF, 110 mL, 220 mmol, 2.2 eq.) to the stirred acyl chloride solution via a dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. A white precipitate (dimethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.
-
Workup - Quenching: Slowly pour the reaction mixture into 150 mL of cold water in a separatory funnel.
-
Workup - Washing:
-
Wash the organic layer sequentially with 100 mL of 1 M HCl (to remove excess dimethylamine), 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 100 mL of brine.
-
During the bicarbonate wash, be cautious of potential pressure buildup from CO₂ evolution.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
-
Flash Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate).
-
The fractions containing the pure product (as determined by TLC analysis) are combined and the solvent is removed under reduced pressure to yield 2-(3-Methoxyphenyl)-N,N-dimethylacetamide as a pale yellow oil.
-
Results and Characterization
This protocol typically provides the target compound in good to excellent yields.
| Parameter | Expected Value |
| Theoretical Yield | 19.32 g (based on 100 mmol starting acid) |
| Typical Actual Yield | 15.5 - 17.4 g (80-90%) |
| Appearance | Pale yellow oil |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol [9] |
Self-Validating System: Analytical Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.[10]
| Analysis Method | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 7.2 (t, 1H, Ar-H), 6.8 (m, 3H, Ar-H), 3.8 (s, 3H, -OCH₃), 3.6 (s, 2H, -CH₂-), 3.0 (s, 3H, -N(CH₃)₂), 2.9 (s, 3H, -N(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 171 (C=O), 159 (Ar-C-O), 136 (Ar-C), 129 (Ar-CH), 121 (Ar-CH), 114 (Ar-CH), 113 (Ar-CH), 55 (-OCH₃), 41 (-CH₂-), 37 (-N(CH₃)₂), 36 (-N(CH₃)₂) |
| Mass Spectrometry (ESI+) | m/z = 194.11 [M+H]⁺ |
| Purity (GC/HPLC) | >98% after purification |
Safety and Handling
-
Thionyl Chloride: Highly corrosive and reacts violently with water, liberating toxic gases (SO₂, HCl).[7][11] It must be handled with extreme care in a fume hood, away from moisture. All glassware must be thoroughly dried before use.
-
Dimethylamine: A flammable and corrosive substance. Handle the THF solution in a fume hood away from ignition sources.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling in a fume hood.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench any residual reactive reagents before disposal.
References
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- Ghazali, R. A., et al. (2017). Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4.
- Di Gioia, M. L., et al. (2017). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride.
- Coutts, S. J., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC - NIH.
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- BLDpharm. (n.d.). 2-(3-Methoxyphenyl)-N,N-dimethylacetamide. BLDpharm.
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- SIELC Technologies. (n.d.). HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column. SIELC Technologies.
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